An In-depth Technical Guide to the Chemical Properties and Reactivity of Peracetic Acid
An In-depth Technical Guide to the Chemical Properties and Reactivity of Peracetic Acid
Introduction
Peracetic acid (PAA), also known as peroxyacetic acid, is an organic compound with the formula CH₃CO₃H.[1] It is a colorless liquid with a characteristic pungent, vinegar-like odor.[1] PAA is a powerful oxidizing agent and a versatile disinfectant used across various industries, including food processing, healthcare, and wastewater treatment, owing to its broad-spectrum antimicrobial activity and environmentally benign decomposition products.[2][3] Commercial preparations are typically equilibrium solutions containing peracetic acid, hydrogen peroxide, acetic acid, and water, often with added stabilizers to prevent decomposition.[4] This guide provides a detailed overview of its core chemical properties, reactivity, and associated experimental methodologies.
Chemical and Physical Properties
Peracetic acid is a weaker acid than its parent compound, acetic acid, with a pKa of 8.2.[1][5] This means that at neutral pH, it exists predominantly in its more stable and potent neutral form (CH₃COOOH).[6] Its strong oxidizing potential is a key characteristic, making it a more potent biocide than hydrogen peroxide.[4][7]
Table 1: Quantitative Physicochemical Properties of Peracetic Acid
| Property | Value | Reference(s) |
| Molecular Formula | CH₃CO₃H | [1][5] |
| Molecular Weight | 76.05 g/mol | [8][9] |
| Appearance | Colorless liquid | [1] |
| Odor | Acrid, pungent, vinegar-like | [1] |
| Melting Point | 0 °C | [5][9] |
| Boiling Point | 105 - 110 °C (explodes at 110 °C) | [5][6][9] |
| Density (20 °C) | ~1.0375 g/cm³ | [9] |
| pKa (20-25 °C) | 8.2 | [1][6][10] |
| Standard Redox Potential | 1.06 V - 1.96 V | [6][11] |
| 1.748 V (vs. SHE, pH 0) | [11] | |
| 1.385 V (vs. SHE, pH 7) | [11] | |
| 1.005 V (vs. SHE, pH 14) | [11] | |
| Flash Point | 40.5 - 56 °C | [5][8][9] |
| Solubility | Miscible with water, alcohol, ether | [5][9] |
Reactivity and Reaction Mechanisms
Peracetic acid's reactivity is dominated by its strong electrophilic and oxidizing nature. The primary mechanism of oxidation involves the transfer of an electrophilic oxygen atom to an electron-rich substrate.[12][13]
Oxidation of Organic Compounds
PAA is a highly selective oxidant.[13] The second-order rate constants for its reactions with various organic compounds can span nearly 10 orders of magnitude.[12][13] Its reactivity is significantly enhanced by the presence of electron-donating groups on the substrate.[12][13]
-
Epoxidation of Alkenes: PAA is widely used for the epoxidation of alkenes, a reaction known as the Prilezhaev reaction.[1] It is less reactive than other peroxy acids like m-CPBA but is effective for various unsaturated compounds.[1]
-
Oxidation of Sulfur Compounds: Sulfur-containing functional groups, such as sulfides and thiols, exhibit exceptionally high reactivity towards PAA.[12][13]
-
Oxidation of Aromatic Compounds: PAA reacts with electron-rich aromatic compounds, such as phenols. The presence of electron-donating groups on the aromatic ring enhances the reaction rate.[12]
Activation and Radical Formation
While direct oxidation is selective, PAA can be "activated" to form highly reactive radical species, creating a non-selective advanced oxidation process (AOP).[2] This is particularly relevant in water treatment applications.
-
Activation by Transition Metals: Transition metals like iron (Fe²⁺) and cobalt (Co²⁺) can catalytically decompose PAA to generate potent radicals, including acetyloxyl (CH₃C(O)O•), acetylperoxyl (CH₃C(O)OO•), and hydroxyl (•OH) radicals.[2][6]
-
Photolytic Activation (UV Irradiation): UV light can induce the photolysis of both PAA and the co-existing hydrogen peroxide, generating acetyloxyl and hydroxyl radicals, which initiate a cascade of further radical reactions.[2]
Decomposition and Stability
Peracetic acid is inherently unstable and can undergo several decomposition pathways. Commercial solutions contain stabilizers, but decomposition can be accelerated by several factors.[4][14]
-
Hydrolysis: In aqueous solutions, PAA is in equilibrium with acetic acid and hydrogen peroxide. Dilution of a concentrated PAA solution with water will shift the equilibrium, leading to hydrolysis back to the starting materials.[14]
-
Spontaneous Decomposition: PAA can spontaneously decompose to form acetic acid and oxygen.[15] This reaction is second-order with respect to the PAA concentration and is significantly influenced by pH, with the maximum decomposition rate occurring at a pH equal to its pKa (8.2).[15][16]
-
Catalyzed Decomposition: Decomposition is rapidly accelerated by elevated temperatures and the presence of impurities, especially heavy metal ions like iron, copper, and manganese.[14][17] For this reason, PAA should be stored in cool conditions.[14] Concentrations above 15% may pose a risk of combustion or explosion.[6]
Experimental Protocols
Protocol 1: Synthesis of Peracetic Acid (Lab Scale)
This protocol describes the acid-catalyzed synthesis of PAA from acetic acid and hydrogen peroxide.[6][18]
Materials:
-
Glacial Acetic Acid (AA)
-
Hydrogen Peroxide (HP), 30-50% solution
-
Concentrated Sulfuric Acid (98%)
-
Ground-glass stoppered flask
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
Methodology:
-
In a clean, ground-glass stoppered flask, combine glacial acetic acid and hydrogen peroxide solution. A typical volumetric ratio of AA to 30% HP is between 1.2 and 1.5 to achieve a high equilibrium concentration of PAA.[19]
-
Place the flask on a magnetic stirrer in a fume hood.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. A typical catalyst loading is 1-1.5% (w/w).[19] Caution: The reaction is exothermic.
-
Stopper the flask loosely to allow for any potential gas release.
-
Place the flask in a constant temperature water bath set to a controlled temperature (e.g., 20-30 °C). Higher temperatures increase the reaction rate but lower the equilibrium concentration of PAA.[18][19]
-
Allow the reaction to proceed for several hours to reach equilibrium. At 30 °C with 1-1.5% sulfuric acid, the reaction can approach equilibrium within 24 hours.[19]
-
The final product is an equilibrium mixture of PAA, H₂O₂, AA, and water.
Protocol 2: Analysis of Peracetic Acid and Hydrogen Peroxide by Two-Step Titration
This method is suitable for determining the concentration of PAA and H₂O₂ in solutions where the PAA content is greater than 1%.[20]
Reagents:
-
Ceric (IV) sulfate solution, standardized (e.g., 0.1 N)
-
Sodium thiosulfate solution, standardized (e.g., 0.1 N)
-
Potassium iodide (KI), solid
-
Sulfuric acid, ~10% solution
-
Ferroin indicator solution
-
Starch indicator solution
-
Deionized water and ice
Methodology:
-
Sample Preparation: Pipette a precise volume (e.g., 1.0 mL) of the PAA sample into a flask containing a significant volume of chilled deionized water or an ice-water mixture. This dilution and cooling step minimizes PAA decomposition during the analysis.
-
Step 1: Hydrogen Peroxide Titration a. Add ~5 mL of 10% sulfuric acid and a few drops of ferroin indicator to the prepared sample. b. Titrate immediately with standardized ceric (IV) sulfate solution. The endpoint is reached when the color changes from blue to orange. c. Record the volume of ceric sulfate solution used (V₁). This volume corresponds to the hydrogen peroxide content.
-
Step 2: Peracetic Acid Titration a. To the solution from Step 1, immediately add an excess of solid potassium iodide (~1 g). PAA will oxidize the iodide to iodine, turning the solution a violet-brown color. b. Add ~5 mL of starch indicator solution. c. Titrate the liberated iodine with standardized sodium thiosulfate solution until the violet-brown color disappears and the solution becomes orange. d. Record the volume of sodium thiosulfate solution used (V₂). This volume corresponds to the peracetic acid content.
-
Calculations: The concentrations of H₂O₂ and PAA can be calculated using the standard titration formulas, based on the volumes and normalities of the titrants used.
Mandatory Visualizations
Caption: Acid-catalyzed synthesis of peracetic acid.
Caption: Major decomposition pathways for peracetic acid.
Caption: Experimental workflow for PAA analysis.
References
- 1. Peracetic acid - Wikipedia [en.wikipedia.org]
- 2. Advanced oxidation process with peracetic acid: Mechanism, modeling and application - American Chemical Society [acs.digitellinc.com]
- 3. getwsu.com [getwsu.com]
- 4. ams.usda.gov [ams.usda.gov]
- 5. Peracetic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants [mdpi.com]
- 7. solenis.com [solenis.com]
- 8. PERACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Peracetic Acid [drugfuture.com]
- 10. Peracetic Acid | CH3COOOH | CID 6585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thermodynamic properties of an emerging chemical disinfectant, peracetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peracetic Acid | Stability and Decomposition - Evonik Industries [active-oxygens.evonik.com]
- 15. scielo.org.ar [scielo.org.ar]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. refp.cohlife.org [refp.cohlife.org]
- 19. Preparation of Peracetic Acid from Acetic Acid and Hydrogen Peroxide: Experimentation and Modeling [jproeng.com]
- 20. Peracetic Acid | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]
